molecular formula C19H18ClN5O3 B292080 Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

Katalognummer B292080
Molekulargewicht: 399.8 g/mol
InChI-Schlüssel: SZZYPZMBQUIXRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, also known as CTAP, is a chemical compound with potential applications in scientific research. CTAP belongs to the class of triazolopyrimidine compounds and is a potent antagonist of the kappa opioid receptor.

Wirkmechanismus

Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate acts as a competitive antagonist of the kappa opioid receptor and binds to the receptor with high affinity. Upon binding, Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate inhibits the activation of the receptor by endogenous opioid peptides, such as dynorphins. This results in the suppression of the downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. The net effect of Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is the blockade of the analgesic and dysphoric effects of kappa opioid receptor activation.
Biochemical and Physiological Effects
Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to produce a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include the suppression of pain perception, the reduction of stress-induced behaviors, the modulation of mood and affective states, and the regulation of reward and addiction behaviors. Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several advantages as a research tool. It is a highly selective and potent antagonist of the kappa opioid receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is also stable and easy to handle, which simplifies its use in experiments. However, Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has some limitations as well. It has poor solubility in water, which may limit its use in some experimental protocols. In addition, Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has a relatively short half-life in vivo, which may require repeated dosing in some experiments.

Zukünftige Richtungen

For Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate research include the development of more potent and selective kappa opioid receptor antagonists, the investigation of the molecular mechanisms underlying the effects of Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, and the exploration of its therapeutic potential in various diseases. Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate may also be useful as a tool for studying the interactions between the kappa opioid receptor and other signaling pathways, such as the endocannabinoid system and the dopamine system.

Synthesemethoden

The synthesis of Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction of 3-chlorobenzaldehyde, isobutylamine, and ethyl cyanoacetate in the presence of a catalyst. The reaction proceeds via a one-pot three-component condensation reaction, which yields Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate as a white crystalline solid. The purity of Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been extensively used in scientific research as a selective kappa opioid receptor antagonist. The kappa opioid receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in modulating pain perception, stress response, and mood regulation. Ethyl 1-(3-chlorophenyl)-6-cyano-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to block the effects of kappa opioid receptor activation, leading to a variety of physiological and behavioral responses.

Eigenschaften

Molekularformel

C19H18ClN5O3

Molekulargewicht

399.8 g/mol

IUPAC-Name

ethyl 1-(3-chlorophenyl)-6-cyano-7-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C19H18ClN5O3/c1-4-28-18(27)16-23-25(13-7-5-6-12(20)9-13)19-22-15(8-11(2)3)14(10-21)17(26)24(16)19/h5-7,9,11H,4,8H2,1-3H3

InChI-Schlüssel

SZZYPZMBQUIXRA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)CC(C)C)C3=CC(=CC=C3)Cl

Kanonische SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(=O)N12)C#N)CC(C)C)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.